molecular formula C19H28BrNO3 B1602512 Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- CAS No. 201667-20-1

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-

Cat. No. B1602512
M. Wt: 398.3 g/mol
InChI Key: VPNYRYCIDCJBOM-JUOYHRLASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a useful research compound. Its molecular formula is C19H28BrNO3 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Catalysis

Sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized as a novel Bronsted acidic ionic liquid. It has shown high efficiency as a homogeneous and reusable catalyst for the preparation of hexahydroquinolines via one-pot multi-component condensation under solvent-free conditions (Khazaei et al., 2013).

Pharmacokinetic Modeling

A physiologically based pharmacokinetic (PBPK) model was developed for a structurally related oxime, demonstrating the potential for optimization of dosing regimens to improve therapeutic efficacy in humans, highlighting the importance of kinetic studies for compounds with similar structures (Sterner et al., 2013).

Corrosion Inhibition

Quaternized pyridinium compounds, considered for application as corrosion inhibitors, have shown strong adsorption at Pt electrodes in neutral and weakly alkaline solutions. This property is critical for the development of effective corrosion inhibitors (Birss et al., 2003).

Insecticidal Activity

Pyridine derivatives have been explored for their insecticidal properties. Notably, a pyridine derivative demonstrated approximately four-fold the insecticidal activity of acetamiprid against the cowpea aphid, indicating the potential for developing new, effective insecticides (Bakhite et al., 2014).

Acetylcholinesterase Reactivation

Pyridinium oximes, developed as therapeutic agents for poisoning with organophosphorus compounds, act by reactivating acetylcholinesterase (AChE) inhibited by these agents. This reactivation mechanism is vital for treating exposure to pesticides and warfare nerve agents (Jokanović & Prostran, 2009).

Oxidation Processes

A catalytic system involving Pyridinium bromide perbromide (PyHBr3) and tert-butyl nitrite (TBN) was used for the oxidation of sulfides with air as the oxidant, demonstrating an efficient oxidation method under mild conditions (Zhang & Wang, 2014).

properties

IUPAC Name

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNYRYCIDCJBOM-JUOYHRLASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-

CAS RN

201667-20-1
Record name Glycopyrrolate, (2S,3'S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLYCOPYRROLATE, (2S,3'S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Reactant of Route 2
Reactant of Route 2
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Reactant of Route 3
Reactant of Route 3
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Reactant of Route 4
Reactant of Route 4
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Reactant of Route 5
Reactant of Route 5
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Reactant of Route 6
Reactant of Route 6
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.